Taxane

Overview

Description

Mechanism of Taxadiene Synthase

Taxadiene synthase is a crucial enzyme in the biosynthesis of taxol, catalyzing the cyclization of geranylgeranyl diphosphate to taxa-4(5),11(12)-diene, which is the first committed step in the formation of taxol in Pacific yew. The enzyme's mechanism involves the initial cyclization to a verticillyl cation intermediate, followed by transannular B/C-ring closure to the taxenyl cation, and finally deprotonation at C5 to yield the product directly .

Heterologous Expression and Characterization of Taxadiene Synthase

The heterologous expression of taxadiene synthase in Escherichia coli has been achieved, resulting in a "pseudomature" form of the enzyme that is more stable and catalytically active than the full-length preprotein. This form of the enzyme also produces minor amounts of isomeric taxa-4(20),11(12)-diene and a product tentatively identified as verticillene. The reaction proceeds by initial ionization of the diphosphate ester and macrocyclization to the verticillyl intermediate .

Total Synthesis of Canataxpropellane

Canataxpropellane, a complex taxane diterpene related to taxol, has been synthesized in less than 30 steps. The synthesis features a Diels-Alder reaction and a photochemical cycloaddition to establish the cyclobutane core, introducing enantioselectivity through chiral siloxanes .

Chemistry of Nonclassical Taxane Diterpene

The taxane diterpenes, including taxol, are a family of over 550 natural products derived from yew plants. Nonclassical taxanes are characterized by rearrangements and transannular C-C bond formations of the classical taxane core. The biosynthesis and synthetic approaches to these compounds are complex, involving multiple steps of oxidation and cyclization .

Diastereoselective Synthesis of a Taxane Precursor

A diastereoselective synthesis of a taxane precursor has been achieved, yielding a compound with the required 1β,2α relative configuration. This synthesis is a step towards the development of new taxane-based drugs .

Two-Phase Total Synthesis of Taxanes

A two-phase synthetic approach to taxanes has been developed, targeting taxadiene as the first synthesis goal, followed by site-selective oxidations to produce a range of taxanes, including Taxol. This approach is guided by biosynthesis and could be extrapolated to other terpene families .

Cyclization of Geranylgeranyl Diphosphate in Taxol Biosynthesis

The committed step in taxol biosynthesis in Pacific yew is the cyclization of geranylgeranyl diphosphate to taxa-4(5),11(12)-diene. This step is followed by extensive oxygenation to produce functionalized taxanes, including taxol itself .

Engineering E. coli for Taxadiene Synthesis

Taxadiene has been synthesized in vivo in E. coli by overexpressing genes encoding enzymes on the terpene biosynthetic pathway. This represents a significant step towards the production of taxoids by non-paclitaxel producing organisms .

Scalable, Enantioselective Taxane Total Synthesis

A scalable and enantioselective synthesis of taxanes has been developed, providing access to the "parent" taxane, taxadiene, and setting the foundation for the synthesis of more oxidized taxane analogs and Taxol itself .

Taxol Biosynthesis: Taxane 13α-hydroxylase

Taxane 13α-hydroxylase, a cytochrome P450-dependent monooxygenase, has been identified as a key enzyme in the biosynthesis of Taxol, mediating oxygenation at multiple positions of the taxane core structure .

Scientific Research Applications

1. Development of Paclitaxel-Mimics

Taxane-type anticancer drugs, including paclitaxel, are crucial in chemotherapy for malignancies like breast cancer, ovarian cancer, and others. Researchers have made significant advances in designing paclitaxel-mimics with simplified structures and improved pharmaceutical properties, which can contribute to medicinal chemistry and oncology research (Wen et al., 2016).

2. Genetic Polymorphisms and Taxane Toxicities

Research on genetic polymorphisms has focused on understanding individual susceptibility to adverse events caused by taxanes. Such studies are crucial for identifying genetic variants that could influence the risk of toxicity and drug exposure, contributing significantly to personalized cancer treatment strategies (Frederiks et al., 2015).

3. Taxus Medicinal Resources

Taxus, the botanical source for the anticancer drug Taxol (paclitaxel), has been extensively studied for its pharmacologically active taxoids. Research in this area includes genomics, transcriptomics, proteomics, and metabolomics of Taxus and its endophytic fungi, providing insights into the biosynthetic pathways of taxanes and their therapeutic potentials (Hao et al., 2015).

4. Taxane Production in Cell Cultures

Studies on Taxus cell cultures, including the response to different elicitors, have shed light on taxane production and gene expression related to taxol biosynthesis. This research is essential for understanding the mechanisms behind taxane production and could lead to improved methods for taxane extraction and synthesis (Ramírez-Estrada et al., 2015).

5. Mechanisms of Taxane Resistance

Understanding taxane resistance in cancer treatment is crucial. Research in this area focuses on multiple pathways involved in proliferation, apoptosis, metabolism, and transport, aiming to identify targetable mechanisms to overcome resistance and improve taxane-based therapies (Maloney et al., 2020).

Safety And Hazards

Future Directions

The future directions of taxanes involve more personalized approaches to treatment by tailoring drug–inhibitor combinations or alternatives depending on levels of resistance biomarkers . This review will identify gaps in knowledge surrounding taxane resistance that future research or clinical trials can overcome .

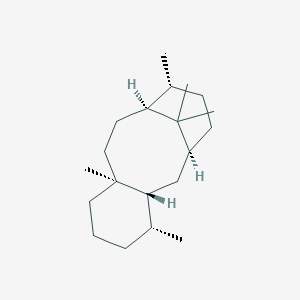

properties

IUPAC Name |

(1S,3R,4R,8S,11S,12R)-4,8,12,15,15-pentamethyltricyclo[9.3.1.03,8]pentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36/c1-14-7-6-11-20(5)12-10-17-15(2)8-9-16(13-18(14)20)19(17,3)4/h14-18H,6-13H2,1-5H3/t14-,15-,16+,17+,18-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPFODGZWDEEBT-QFIAKTPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2(C1CC3CCC(C(C3(C)C)CC2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@]2([C@@H]1C[C@@H]3CC[C@H]([C@@H](C3(C)C)CC2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936327 | |

| Record name | Taxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Taxane | |

CAS RN |

1605-68-1 | |

| Record name | Taxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001605681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

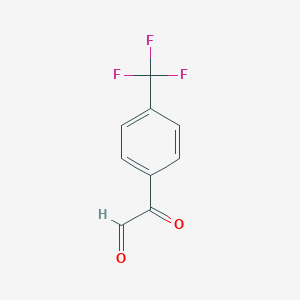

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

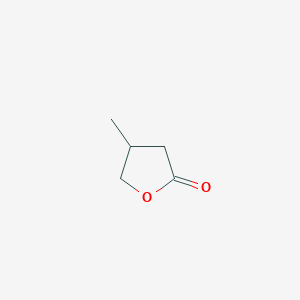

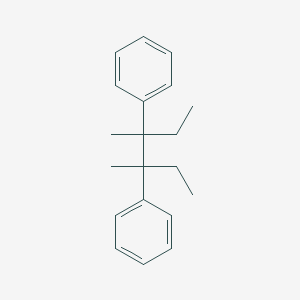

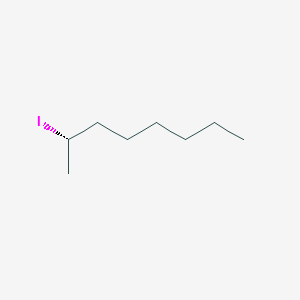

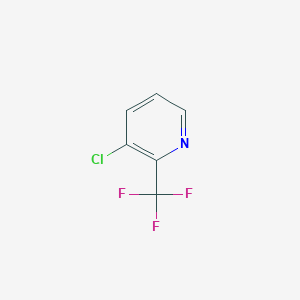

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.